
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H22F3N5O2 and its molecular weight is 385.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-oxopiperidine-4-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H25F3N4O with a molecular weight of 406.45 g/mol. It features a piperidine ring, a pyrimidine moiety, and a carboxamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anti-cancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation.
- Antimicrobial : Some studies suggest efficacy against bacterial strains.
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as acetylcholinesterase (AChE), impacting neurodegenerative conditions.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve the following mechanisms:
- Interaction with P-glycoprotein (P-gp) : The compound may modulate P-gp activity, which is crucial for drug absorption and resistance in cancer cells. This modulation can enhance the efficacy of co-administered drugs by preventing their efflux from cells .
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE, the compound could potentially be used in treating conditions like Alzheimer's disease .
Case Study 1: Anti-Cancer Efficacy
A study published in Nature Communications demonstrated that a structurally similar compound significantly reduced tumor volume in mouse models without notable side effects. This suggests that derivatives like this compound could be effective anti-cancer agents .
Case Study 2: Antimicrobial Properties
Research conducted on various piperidine derivatives indicated that they possess antimicrobial properties against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antibacterial effects .
Análisis De Reacciones Químicas
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Conditions | Reagents | Outcome | References |
---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 12 h | 2-Oxopiperidine-4-carboxylic acid + 1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine | |
Basic hydrolysis | 2M NaOH, 80°C, 8 h | Same as above |
This reaction is critical for structural elucidation and metabolite studies. The trifluoromethyl group stabilizes the pyrimidine ring against degradation during hydrolysis.
Reduction of the 2-Oxopiperidine Ketone
The ketone in the 2-oxopiperidine ring is reduced to a secondary alcohol under standard reducing conditions.
Reagents | Conditions | Outcome | References |
---|---|---|---|
LiAlH₄ in THF | 0°C to RT, 4 h | 2-Hydroxypiperidine-4-carboxamide derivative | |
NaBH₄ with CeCl₃ | Methanol, RT, 6 h | Partial reduction observed |
The stereochemistry of the alcohol product depends on the reducing agent and solvent .
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring
The electron-deficient pyrimidine ring participates in SNAr reactions at the 4-position when activated by electron-withdrawing groups.
Nucleophile | Conditions | Outcome | References |
---|---|---|---|
Piperazine | DMF, 120°C, 24 h | Substitution at pyrimidine 4-position | |
Morpholine | K₂CO₃, DMSO, 100°C, 18 h | Analogous substitution |
Note : The 2-methyl and 6-trifluoromethyl groups direct nucleophilic attack to the 4-position .
Functionalization via Alkylation/Acylation
The secondary amine in the piperidine ring (post-hydrolysis) can undergo alkylation or acylation.
Reaction Type | Reagents | Outcome | References |
---|---|---|---|
Alkylation | Ethyl bromoacetate, DIEA, DMF | N-Alkylated piperidine derivative | |
Acylation | Acetyl chloride, pyridine | N-Acetylated product |
Stability Under Physiological Conditions
The compound demonstrates stability across a range of pH and temperatures, critical for pharmaceutical applications.
Condition | Result | References |
---|---|---|
pH 2–8 (37°C, 24 h) | No degradation observed | |
High temperature (100°C, 6 h) | Partial decomposition (>10%) |
Comparative Reactivity of Functional Groups
Functional Group | Reactivity | Key Reactions |
---|---|---|
Carboxamide | High (acid/base hydrolysis) | Hydrolysis to acid/amine |
2-Oxopiperidine ketone | Moderate (reduction) | Alcohol formation |
Pyrimidine ring | Low (requires strong nucleophiles) | SNAr substitution |
Trifluoromethyl group | Inert under standard conditions | N/A |
Key Research Findings
-
Regioselectivity in SNAr : The pyrimidine ring’s 4-position is uniquely reactive due to electronic effects from the trifluoromethyl group .
-
Steric Hindrance : The 2-methyl group on the pyrimidine limits accessibility to the 2-position, directing reactions to the 4-position .
-
Reduction Selectivity : LiAlH₄ achieves complete ketone reduction, while NaBH₄ requires CeCl₃ as a Lewis acid for partial activity .
Propiedades
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-oxopiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O2/c1-10-22-13(17(18,19)20)9-14(23-10)25-6-3-12(4-7-25)24-16(27)11-2-5-21-15(26)8-11/h9,11-12H,2-8H2,1H3,(H,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVGMQSEPVPFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCNC(=O)C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.